(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
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Description
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-D-3-Carbamoylphe, also known as BOC-D-3-CARBAMOYLPHENYLALANINE, is a compound that primarily targets amino groups . The compound is often used in the synthesis of peptides . .
Mode of Action
The compound Boc-D-3-Carbamoylphe is known to interact with its targets through the formation of a carbamate protecting group . This interaction involves the conversion of an amino group into a carbamate, which is a common strategy to protect an amino group and allow for transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
It is known that amino acids play a crucial role in various biochemical pathways, including protein synthesis and signal transduction . Therefore, it can be inferred that Boc-D-3-Carbamoylphe, by interacting with amino groups, may indirectly influence these pathways.
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, and molecular weight, which can influence its bioavailability, are available .
Result of Action
One study suggests that d-peptide analogues of boc-phe-leu-phe-leu-phe-cooh induce neovascularization via endothelial n-formyl peptide receptor 3 . This suggests that Boc-D-3-Carbamoylphe and its analogues may have potential effects on angiogenesis and vascular biology.
Action Environment
It is known that environmental factors such as temperature, ph, and salinity can significantly influence the activity and stability of many compounds . Therefore, it can be inferred that similar factors may also influence the action of Boc-D-3-Carbamoylphe.
Properties
IUPAC Name |
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCVUPCEXUFGD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.